Product packaging for beta-D-sorbopyranose(Cat. No.:CAS No. 41847-55-6)

beta-D-sorbopyranose

Cat. No.: B12665586
CAS No.: 41847-55-6
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-JGWLITMVSA-N
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Description

Nomenclature and Stereochemical Context of β-D-Sorbopyranose

β-D-sorbopyranose is a monosaccharide, a simple sugar, with the chemical formula C₆H₁₂O₆. wikipedia.org Its systematic name is (2R,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol. The "β" designation refers to the stereochemistry at the anomeric carbon (C-2), where the hydroxyl group is positioned above the plane of the pyranose ring. The "D" configuration indicates the stereochemistry at the chiral center furthest from the anomeric carbon (C-5), which is analogous to D-glyceraldehyde. researchgate.net "Sorbose" identifies it as an isomer of hexose, and "pyranose" denotes its six-membered ring structure. ontosight.ai This specific arrangement of atoms distinguishes it from its anomers, such as α-D-sorbopyranose, and its enantiomer, β-L-sorbopyranose. nih.govebi.ac.uk

Table 1: Physicochemical Properties of β-D-Sorbopyranose

PropertyValueReference
Molecular Weight180.16 g/mol ebi.ac.uk
Molecular FormulaC6H12O6 ebi.ac.uk
Wildman-Crippen Log P-3.2 ebi.ac.uk
Hydrogen Bond Donors5 ebi.ac.uk
Hydrogen Bond Acceptors6 ebi.ac.uk

Significance of Ketohexoses in Biochemical Pathways and Synthetic Chemistry

Ketohexoses, like β-D-sorbopyranose and its more common isomer fructose (B13574), are six-carbon sugars containing a ketone functional group. fiveable.mequora.com This structural feature differentiates them from aldohexoses, such as glucose, which possess an aldehyde group. vaia.com This seemingly subtle difference has profound implications for their roles in biological systems and their utility in chemical synthesis.

In biochemistry, ketohexoses are integral to various metabolic pathways. fiveable.me Fructose, for example, is a key energy source and is metabolized through glycolysis. vaia.com While less common, other ketohexoses participate in specialized metabolic routes. The conversion between aldohexoses and ketohexoses, a process known as isomerization, is a fundamental reaction in carbohydrate metabolism. pearson.com

In the realm of synthetic chemistry, ketohexoses serve as versatile building blocks. Their multiple stereocenters and functional groups offer a rich platform for the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The unique reactivity of the ketone group allows for specific chemical transformations that are not possible with aldohexoses. algoreducation.com The synthesis of rare sugars, many of which are ketohexoses, is an active area of research, with potential applications in functional foods and medicine. nih.gov

Current Research Trajectories and Future Directions in β-D-Sorbopyranose Studies

Current research on β-D-sorbopyranose and related ketohexoses is multifaceted, exploring their biological roles, synthetic potential, and physical properties.

Detailed Research Findings:

Conformational Analysis: Studies using techniques like proton magnetic resonance spectroscopy have been employed to determine the favored conformations of the pyranose rings in derivatives of sorbopyranose. oup.com Understanding the three-dimensional structure is crucial for predicting its interactions with enzymes and receptors.

Mutarotation Kinetics: The process of mutarotation, the change in optical rotation due to the interconversion of anomers in solution, has been investigated for sorbose. researchgate.net These studies provide insights into the stability of different isomeric forms and the mechanisms of their interconversion. core.ac.uk

Synthetic Applications: Research has focused on using sorbose derivatives as starting materials for the synthesis of other important molecules. For instance, L-sorbose is a key intermediate in the industrial production of ascorbic acid (Vitamin C). wikipedia.org The synthesis of derivatives like 1-deoxy-α-D-sorbopyranose is also being explored for their potential as building blocks for complex biomolecules. researchgate.netiucr.org

Enzymatic Synthesis: The use of enzymes for the synthesis of rare ketoses, including those related to sorbose, is a promising area of research. nih.gov Enzymatic methods can offer high selectivity and efficiency compared to traditional chemical synthesis.

Future Directions:

The future of β-D-sorbopyranose research is poised to delve deeper into its biological significance and expand its synthetic utility. Key areas of future investigation include:

Glycobiology: Exploring the role of β-D-sorbopyranose and its derivatives in complex carbohydrate structures (glycans) and their interactions with proteins is a significant frontier. uga.edu This could reveal new biological functions and potential therapeutic targets.

Enzyme Inhibition: Investigating the potential of β-D-sorbopyranose derivatives as inhibitors of carbohydrate-processing enzymes is a promising avenue for drug discovery. ontosight.ai

Advanced Materials: The unique structural features of β-D-sorbopyranose could be harnessed to create novel biomaterials with specific properties.

Computational Studies: Further computational modeling and theoretical studies will be instrumental in predicting the behavior of β-D-sorbopyranose and guiding experimental work. cdnsciencepub.comresearchgate.net

The continued exploration of β-D-sorbopyranose and other ketohexoses holds great promise for advancing our understanding of carbohydrate chemistry and its applications in medicine, biotechnology, and materials science. umn.eduneogen.com

Table 2: Spectroscopic Data for Sorbopyranose Derivatives

DerivativeSpectroscopic TechniqueKey FindingsReference
Trimethylsilyl (TMS) derivative of β-L(-)-SorbopyranoseGas ChromatographyNon-polar retention indices reported. chemeo.com
α, β-sorbofuranose and α, β-sorbopyranose isomersRaman SpectroscopyComparison of experimental and theoretical spectra to identify vibrational bands of different isomers. researchgate.net
Acetonated α-l-sorbo- and β-d-fructopyranosesProton Magnetic Resonance SpectroscopyRevealed favored conformations of the pyranose rings. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12665586 beta-D-sorbopyranose CAS No. 41847-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41847-55-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

LKDRXBCSQODPBY-JGWLITMVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for β D Sorbopyranose and Its Derivatives

Enzymatic Synthesis and Bioconversion Strategies

Enzymatic methods offer high selectivity and efficiency for synthesizing rare sugars and their derivatives under mild reaction conditions. These strategies are pivotal in producing complex carbohydrate structures that are challenging to obtain through traditional chemical synthesis.

The enzymatic production of rare sugars, including L-sorbose, is systematically outlined by a strategy known as the "Izumoring". nih.govcsic.es This strategy connects the metabolic pathways of various monosaccharides through three main types of enzymatic reactions:

Isomerization: Aldose-ketose isomerization is a key reaction that interconverts aldoses and ketoses. nih.gov For instance, L-sorbose can be produced from D-glucose through a multi-step process that involves the isomerization of glucose to fructose (B13574).

Epimerization: Ketose C-3 epimerases can alter the stereochemistry at the third carbon of a ketose. nih.govglycoforum.gr.jp For example, D-tagatose 3-epimerase is an enzyme with broad substrate specificity, capable of acting on all eight ketoses to produce their corresponding C-3 epimers. glycoforum.gr.jp

Oxidation-Reduction: The interconversion between ketoses and polyols (sugar alcohols) is achieved through oxidation and reduction reactions catalyzed by dehydrogenases or reductases. glycoforum.gr.jp A single ketose can be a precursor to two different polyols depending on the enzyme used. glycoforum.gr.jp For example, L-sorbose can be produced by the oxidation of D-sorbitol.

This network of enzymatic reactions provides a comprehensive map for the bioproduction of a wide array of rare sugars from readily available starting materials. nih.govcsic.es

Beyond the established Izumoring framework, several novel enzymatic techniques have been developed for the selective conversion and synthesis of rare sugar derivatives. nih.gov These non-Izumoring approaches are based on different principles and expand the toolbox for carbohydrate synthesis. nih.gov Key techniques include:

Aldose epimerization

Enzymatic condensation

Phosphorylation-dephosphorylation cascade reactions

Ulosonic acid decarboxylation

Enzymatic synthesis of novel disaccharides using rare sugars as acceptors. nih.govnih.gov

The last approach is particularly relevant for creating derivatives of β-D-sorbopyranose, where L-sorbose acts as an acceptor molecule for glycosyl moieties transferred from a donor substrate, leading to the formation of novel oligosaccharides. nih.gov

Levansucrases (EC 2.4.1.10) are enzymes that catalyze the transfer of a fructose unit from a donor like sucrose (B13894) to an acceptor molecule. nih.gov When L-sorbose is used as an acceptor, novel fructosylated derivatives can be synthesized.

A study utilizing levansucrase SacB from Bacillus subtilis CECT 39 demonstrated the efficient transfructosylation of L-sorbose. nih.gov In this process, the enzyme specifically transfers a fructose moiety from sucrose to the C-5 position of L-sorbose. nih.gov The primary products identified through comprehensive NMR analysis were a novel disaccharide and trisaccharide. nih.gov

Molecular docking studies have provided insight into the binding mechanism, showing that the orientation of the hydroxyl groups of L-sorbopyranose within the enzyme's active site facilitates the fructosylation reaction at the -OH5 group. researchgate.netresearchgate.net This contrasts with other rare sugars like D-psicopyranose, where the stereochemistry at C5 prevents a successful reaction. researchgate.net

EnzymeSourceAcceptorDonorMain ProductsReference
Levansucrase (SacB)Bacillus subtilis CECT 39L-SorboseSucroseβ-D-fructofuranosyl-(2→5)-α-L-sorbopyranose nih.gov
Levansucrase (SacB)Bacillus subtilis CECT 39L-SorboseSucroseβ-D-fructofuranosyl-(2→6)-β-D-fructofuranosyl-(2→5)-α-L-sorbopyranose csic.esnih.gov

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysis to produce complex molecules. chemistryviews.orgnih.gov This strategy has been successfully applied to generate specific derivatives of β-D-sorbopyranose.

One approach involves using kojibiose (B1673742) phosphorylase (KPase) from Thermoanaerobacter brockii. This enzyme was used to synthesize a novel glucosyl-L-sorbose derivative by transferring a glucose unit from β-D-glucose-1-phosphate (β-G1P) as the donor to L-sorbose as the acceptor. fao.orgnih.gov The resulting disaccharide was identified as α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose. fao.orgnih.gov

Another example is the use of a β-fructofuranosidase from Arthrobacter sp. K-1. This enzyme catalyzed the transfructosylation reaction with sucrose as the fructosyl donor and L-sorbose as the acceptor, producing 2-O-β-D-fructofuranosyl-α-L-sorbopyranoside as the major product. tandfonline.com

These methods demonstrate the utility of enzymes in selectively forming glycosidic bonds at specific positions on the sorbopyranose ring, a task that can be challenging for purely chemical methods.

EnzymeSourceAcceptorDonorMain ProductReference
Kojibiose phosphorylase (KPase)Thermoanaerobacter brockiiL-Sorboseβ-D-glucose-1-phosphateα-D-glucopyranosyl-(1→5)-α-L-sorbopyranose fao.orgnih.gov
β-FructofuranosidaseArthrobacter sp. K-1L-SorboseSucrose2-O-β-D-fructofuranosyl-α-L-sorbopyranoside tandfonline.com
Cycloinulo-oligosaccharide fructanotransferaseBacillus sp.L-SorboseCycloinulohexaose1-O-β-inulotriosyl-α-L-sorbopyranose nih.gov

Chemical Synthesis Approaches

While enzymatic methods offer high selectivity, chemical synthesis provides a powerful and versatile route to a wide range of analogues that may not be accessible through biocatalysis.

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific position of chemical reactions (regioselectivity) are hallmarks of modern organic synthesis. masterorganicchemistry.com These principles are crucial in the synthesis of carbohydrate analogues, where subtle changes in stereochemistry can lead to significant differences in biological activity.

A notable example is the stereoselective synthesis of a polyhydroxylated pyrrolidine, an iminocyclitol analogue, starting from L-sorbose. researchgate.net In this multi-step synthesis, a derivative of L-sorbopyranose, 3,4-di-O-benzyl-1,2-O-isopropylidene-β-D-fructopyranose, was converted into an iodo-derivative, 3,4-di-O-benzyl-5-deoxy-5-iodo-1,2-O-isopropylidene-α-L-sorbopyranose. researchgate.net Subsequent reaction with sodium azide, cleavage of the protective group, and regioselective silylation led to an intermediate that underwent highly stereoselective hydrogenation to yield the target iminocyclitol. researchgate.net This synthesis demonstrates how the inherent stereochemistry of L-sorbose can be used to direct the formation of new stereocenters in a predictable manner, leading to complex molecular architectures.

Strategies for the Introduction of Functional Groups

The introduction of functional groups onto the sorbopyranose scaffold is a critical step in the synthesis of its derivatives, enabling the creation of novel compounds with tailored properties and reactivities. These modifications are foundational for developing building blocks for more complex molecular architectures. Key strategies involve the selective replacement of hydroxyl groups with other functionalities, such as amino and sulfonate groups, often requiring the use of protecting groups to achieve regioselectivity.

One notable example is the synthesis of aminosugars, specifically 1-amino-1-deoxy-L-sorbose, also known as L-sorbosamine. tandfonline.comtandfonline.com This compound is classified as a ketosamine, a class of glycoconjugates with significant roles in clinical diagnostics and food chemistry. tandfonline.comtandfonline.comtandfonline.com The synthesis is achieved from L-sorbose through a classic phenylosazone protocol. tandfonline.comtandfonline.com This multi-step process first involves the reaction of L-sorbose with phenylhydrazine (B124118) to form an intermediate L-sorbose phenylosazone, which is then converted to L-sorbosamine hydrochloride. tandfonline.com This transformation effectively introduces a primary amine group at the C-1 position, converting the parent ketose into a valuable synthetic intermediate. tandfonline.com

Another important strategy involves the introduction of sulfonate esters, such as methanesulfonates (mesylates), onto the sorbose framework. The reaction of L-sorbose with methanesulfonyl chloride in the presence of a base like pyridine (B92270) allows for the esterification of hydroxyl groups. ontosight.ai For instance, L-Sorbofuranose, 1,6-dimethanesulfonate is synthesized by this method. ontosight.ai The methanesulfonate (B1217627) groups are excellent leaving groups, which significantly increases the reactivity of the modified positions, making these derivatives versatile precursors for the synthesis of other complex carbohydrates by facilitating nucleophilic substitution reactions. ontosight.ai

To achieve selective functionalization at specific positions on the sorbopyranose ring, the strategic use of protecting groups is crucial. ontosight.ai For example, the 1,2-hydroxyl groups of sorbopyranose can be selectively protected by reacting the sugar with acetone (B3395972) in the presence of an acid catalyst to form an isopropylidene acetal (B89532). ontosight.ai This protection prevents unwanted reactions at these positions, allowing for chemical modifications to be directed specifically to the remaining free hydroxyl groups on other parts of the molecule. ontosight.ai

Table 1: Methodologies for Functional Group Introduction in Sorbose Derivatives

PrecursorReagentsFunctional Group IntroducedProductReference
L-Sorbose1. Phenylhydrazine, Acetic Acid2. Further processingAmino group (-NH₂)L-Sorbosamine (1-amino-1-deoxy-L-sorbose) tandfonline.com
L-SorboseMethanesulfonyl chloride, PyridineMethanesulfonate (-OMs)L-Sorbofuranose, 1,6-dimethanesulfonate ontosight.ai
SorbopyranoseAcetone, Acid catalystIsopropylidene acetal (Protecting group)1,2-O-(1-methylethylidene)-α-L-sorbopyranose ontosight.ai

Synthesis of Glycoconjugates and Oligosaccharides Incorporating Sorbopyranose Units

The synthesis of glycoconjugates and oligosaccharides containing sorbopyranose units is a significant area of research, as these complex carbohydrates are involved in numerous biological processes. numberanalytics.comresearchgate.net These syntheses can be accomplished through both chemical and enzymatic methods, leveraging functionalized sorbopyranose derivatives as key building blocks. numberanalytics.commdpi.com

Glycoconjugates are complex molecules where a carbohydrate is covalently linked to a non-carbohydrate moiety, such as an amino acid or a lipid. tandfonline.com As previously discussed, 1-amino-1-deoxy-L-sorbose (L-sorbosamine) is itself considered a glycoconjugate. tandfonline.comtandfonline.com Its synthesis represents a direct pathway to a sorbopyranose-containing glycoconjugate, where the sugar is linked to an amino group. tandfonline.com These types of compounds, known as ketosamines, are formed both enzymatically and non-enzymatically in biological systems and are of interest for their roles in various physiological and pathological processes. tandfonline.comtandfonline.com

The enzymatic synthesis of oligosaccharides offers a powerful and highly selective method for creating specific glycosidic linkages. numberanalytics.commdpi.com A notable example is the use of the enzyme levansucrase from Bacillus subtilis to synthesize novel oligosaccharides through the transfructosylation of L-sorbose. researchgate.net This biocatalytic approach has been used to produce a disaccharide composed of fructose and sorbose. The specific structure identified through NMR and molecular docking was β-D-fructofuranosyl-(2→5)-L-sorbopyranose. researchgate.netepo.org This demonstrates the utility of enzymes in overcoming the challenges of regioselective and stereoselective control inherent in chemical oligosaccharide synthesis. omicsonline.orgdiva-portal.org

The synthesis of more complex glycoconjugate mimetics can also involve sorbose derivatives. For instance, synthetic strategies toward iminosugar C-glycosides, which are stable mimics of natural glycoconjugates, have utilized sorbofuranose derivatives as intermediates. researchgate.net These approaches highlight the versatility of functionalized sorbose units as precursors for a wide range of complex carbohydrate-based structures. researchgate.net

Table 2: Examples of Synthesized Oligosaccharides and Glycoconjugates from Sorbose

Compound TypePrecursor(s)Method/EnzymeSynthesized StructureReference
Glycoconjugate (Ketosamine)L-SorboseChemical (phenylosazone protocol)L-Sorbosamine (1-amino-1-deoxy-L-sorbose) tandfonline.com
OligosaccharideL-Sorbose, SucroseEnzymatic (Levansucrase)β-D-Fructofuranosyl-(2→5)-L-sorbopyranose researchgate.net

Chemical Derivatization Strategies for Enhanced Analysis and Functionality

Derivatization for Chromatographic and Spectrometric Analysis

Due to its high polarity and non-volatile nature, the direct analysis of β-D-sorbopyranose by chromatographic and spectrometric methods can be challenging. restek.com Derivatization is often a necessary step to improve analytical performance. researchgate.net

Enhancement of Analytical Performance in Liquid Chromatography

In High-Performance Liquid Chromatography (HPLC), derivatization is employed to improve the separation and detection of sugars like β-D-sorbopyranose. researchgate.net Sugars lack strong chromophores, making UV detection insensitive. By introducing a UV-absorbing or fluorescent tag, the sensitivity of the detection can be significantly increased. thermofisher.com Common derivatization reagents for sugars that can be applied to β-D-sorbopyranose include 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminobenzamide (B116534) (2-AB), which react with the reducing end of the sugar. researchgate.net

The derivatization process can also alter the polarity of the molecule, which improves its retention and resolution on reversed-phase HPLC columns. nih.gov For instance, derivatizing the hydroxyl groups of β-D-sorbopyranose with hydrophobic reagents can increase its interaction with the stationary phase. Modern techniques like Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the column, can provide even greater resolution and sensitivity, further enhancing the analysis of derivatized sorbopyranose. ijsrtjournal.combiomedpharmajournal.org

A typical derivatization reaction for HPLC analysis involves the reaction of the sugar with a labeling reagent in the presence of a catalyst, followed by removal of excess reagent and analysis of the derivatized product by HPLC with UV or fluorescence detection.

Table 1: Common Derivatization Reagents for HPLC Analysis of Sugars

Derivatization ReagentFunctional Group TargetedDetection MethodReference
1-phenyl-3-methyl-5-pyrazolone (PMP)Reducing Aldehyde/KetoneUV researchgate.net
2-aminobenzamide (2-AB)Reducing Aldehyde/KetoneFluorescence researchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl)Hydroxyl GroupsFluorescence thermofisher.com
Dansyl chlorideHydroxyl GroupsFluorescence nih.gov

Strategies for Improved Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the structural analysis of carbohydrates, but the ionization efficiency of neutral sugars like β-D-sorbopyranose in electrospray ionization (ESI) can be low. ddtjournal.com Chemical derivatization can introduce a readily ionizable group, significantly enhancing the MS signal. ddtjournal.com

For example, reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can react with the ketone group of sorbopyranose, introducing a moiety that is easily detected in negative ion ESI-MS. researchgate.net Another strategy is to derivatize the hydroxyl groups with reagents like dansyl chloride, which introduces a tertiary amine that is readily protonated in positive ion mode. nih.gov The introduction of a charged or easily chargeable tag not only improves ionization but can also direct fragmentation in tandem MS (MS/MS) experiments, aiding in structural elucidation. mdpi.com

Furthermore, advancements in ionization techniques, such as nano-ESI and sub-ambient pressure ionization with nanoelectrospray (SPIN), can increase ionization efficiency and ion transmission, leading to enhanced sensitivity for underivatized or derivatized sorbopyranose. nih.govchromatographyonline.com

Table 2: Reagents for Enhancing Mass Spectrometry Ionization of Sugars

Derivatization ReagentIonization Enhancement PrincipleMS ModeReference
3-Nitrophenylhydrazine (3-NPH)Introduces a readily deprotonated groupNegative ESI researchgate.net
Dansyl chlorideIntroduces a readily protonated tertiary aminePositive ESI nih.gov
Girard's Reagent PIntroduces a permanent positive charge (quaternary amine)Positive ESI ddtjournal.com
HydroxylamineForms an oxime with improved ionizationPositive ESI ddtjournal.com

Application of Stable Isotope Labeling for Quantitative Analysis

Stable isotope labeling is a powerful technique for accurate quantification in mass spectrometry. nih.gov This involves introducing atoms with heavier isotopes (e.g., ¹³C, ²H, ¹⁵N) into the analyte molecule, which can then be distinguished from its natural counterpart by the mass spectrometer. For β-D-sorbopyranose, this can be achieved by using a ¹³C-labeled sorbose as an internal standard or by using an isotopically labeled derivatizing agent. bldpharm.comshimadzu.com

For instance, when derivatizing sorbopyranose for MS analysis, a mixture of the light (unlabeled) and heavy (isotopically labeled) derivatizing reagent can be used. mdpi.com The resulting derivatized sorbopyranose will appear as a pair of peaks in the mass spectrum with a specific mass difference, and the ratio of their intensities provides a precise measure of the relative quantity of sorbopyranose in different samples. nih.gov This approach, often used in metabolomics and proteomics, minimizes experimental variability as the light and heavy labeled samples are combined early in the workflow. mdpi.comnih.gov

Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are well-established in proteomics, and similar principles can be applied to the quantitative analysis of carbohydrates like sorbopyranose in various biological contexts. nih.gov

Functionalization of β-D-Sorbopyranose for Biomolecular Applications

The functionalization of β-D-sorbopyranose is key to its use in the synthesis of more complex biomolecules such as oligosaccharides, glycopolymers, and other bioactive compounds. This often requires site-specific derivatization to control the connectivity and architecture of the final product.

Site-Specific Derivatization for Oligosaccharide and Glycopolymer Synthesis

The synthesis of oligosaccharides and glycopolymers containing β-D-sorbopyranose requires the selective protection and activation of its hydroxyl groups. nih.gov Site-specific derivatization allows for the controlled formation of glycosidic bonds at desired positions. nih.gov This is typically achieved by using a series of protection and deprotection steps to differentiate the reactivity of the various hydroxyl groups on the sorbopyranose ring.

For example, to synthesize a specific oligosaccharide, one might selectively protect all but one hydroxyl group on the sorbopyranose molecule, which then acts as the acceptor for a glycosyl donor. nih.gov Conversely, the anomeric hydroxyl group can be activated to turn the sorbopyranose into a glycosyl donor. mdpi.com

In the context of glycopolymer synthesis, a sorbopyranose derivative with a polymerizable functional group, such as a methacrylate (B99206) or acrylamide, can be prepared. mdpi.comnih.gov This "glycomonomer" can then be polymerized to create a polymer with pendant sorbopyranose units. mdpi.com Another approach is "post-polymerization modification," where a pre-formed polymer with reactive side chains is functionalized by attaching sorbopyranose derivatives. mdpi.com

A study has reported the synthesis of oligomers containing alternating C-glycosyl α-amino acids using a 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose-derived aldehyde as a key building block. rsc.org This demonstrates a site-specific functionalization at the C1 position for the creation of novel glycopeptide mimics.

Preparation of Novel Sorbopyranose-Based Building Blocks

β-D-Sorbopyranose, and particularly its L-enantiomer, L-sorbose, is a valuable chiral starting material for the synthesis of a variety of other complex molecules and novel building blocks, often referred to as synthons or chirons. weedturf.orgresearchgate.netresearchgate.net The inherent chirality of sorbopyranose is exploited to produce enantiomerically pure compounds. weedturf.org

For example, protected L-sorbose can be used to synthesize branched carbohydrate lactones through a Kiliani-Fischer reaction, followed by acetonation. researchgate.net These lactones are versatile building blocks for creating molecules with functionalized quaternary centers. researchgate.netresearchgate.net

Furthermore, L-sorbose has been used as a starting material for the synthesis of iminosugars, such as 1-deoxynojirimycin (B1663644) derivatives, which are of interest for their potential as glycoprocessing inhibitors. acs.org The synthesis of L-sorbopyranose itself from the more abundant D-glucopyranose has also been reported, expanding the accessibility of this rare sugar for use as a chiral building block. researchgate.net The concept of a "synthon" is central here, representing a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. numberanalytics.comsathyabama.ac.in

Table 3: Examples of Compound Names Mentioned

Conformational Analysis and Dynamics of β D Sorbopyranose

Elucidation of Ring Conformations in Solution and Solid State

The spatial arrangement of the atoms in β-D-sorbopyranose is not static but exists in a dynamic equilibrium between various conformers. Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, have been pivotal in characterizing these forms.

Pyranose Ring Conformations (e.g., Chair Conformations)

The six-membered pyranose ring of β-D-sorbopyranose, like other hexopyranoses, preferentially adopts low-energy chair conformations to minimize steric strain and torsional interactions. The two primary chair forms are designated as ¹C₄ (where carbon C1 is up and C4 is down) and ⁴C₁ (where C4 is up and C1 is down). For derivatives of the closely related L-sorbopyranose, proton magnetic resonance (PMR) spectroscopy has shown that the ring conformation is typically a stable ¹C conformation. bohrium.com In certain diacetonated L-sorbopyranose derivatives, the pyranose ring maintains this ¹C form, albeit with slight distortions. bohrium.com

Tautomeric Equilibria and Anomeric Distribution

In solution, D-sorbose, like other ketohexoses, exists as a complex equilibrium mixture of different isomers, or tautomers. This includes the α and β anomers of the pyranose form, the α and β anomers of the furanose (five-membered ring) form, and a small proportion of the open-chain keto form. The precise distribution of these tautomers at equilibrium has been investigated using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Illustrative Tautomeric Distribution of a Ketohexose (D-Fructose) in D₂O at 20°C
TautomerPercentage at Equilibrium
β-D-fructopyranose~68%
β-D-fructofuranose~22%
α-D-fructofuranose~6%
α-D-fructopyranose~3%
keto-D-fructose~1%

Note: This table illustrates the principle of tautomeric equilibrium using data for D-fructose as an example. The equilibrium for D-sorbose involves analogous α and β pyranose and furanose forms.

Influence of Substituents on Conformational Preferences

The attachment of substituent groups to the sorbopyranose ring can significantly influence its preferred conformation. Studies on acetonated derivatives of L-sorbose have revealed specific structure-conformation relationships. bohrium.com The introduction of 1,2-O- or 1,3-O-isopropylidene groups in the α-orientation of L-sorbose does not change the inherent ¹C conformation of the pyranose ring. bohrium.com However, the conformation is affected by the introduction of a 2,3-O-isopropylidene group. bohrium.com Furthermore, the degree of distortion from the ideal chair conformation is influenced by the stereochemistry of fused ring systems; a pyranose ring is more distorted by a cis-fused dioxolane ring than by a trans-fused one. bohrium.com

Effect of Isopropylidene Substituents on L-Sorbopyranose Ring Conformation
Substituent GroupEffect on Pyranose Ring ConformationReference
1,2-O-isopropylideneUnchanged (maintains ¹C conformation) bohrium.com
1,3-O-isopropylideneUnchanged (maintains ¹C conformation) bohrium.com
2,3-O-isopropylideneAltered conformation bohrium.com
Diacetonated (trans-fused acetal)Slightly distorted ¹C conformation bohrium.com

Computational and Theoretical Approaches to Conformational Dynamics

Computational chemistry provides powerful tools for investigating the complex conformational landscape of molecules like β-D-sorbopyranose. These methods allow for the calculation of energies and geometries of different conformers, offering insights that complement experimental data.

Molecular Mechanics (MM) and Force Field Parameterization for Sorbopyranose

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. scispace.com The core of MM is the force field, a set of potential energy functions and associated parameters that describe the interactions between atoms (e.g., bond stretching, angle bending, torsional angles, and non-bonded interactions). scispace.com Widely used force fields include AMBER, CHARMM, and OPLS.

For a specific molecule like sorbopyranose, accurate force field parameters are crucial. Parameterization involves fitting the force field's functional forms to high-quality experimental or quantum mechanical data. scispace.com This process can involve automated methods that generate parameters from quantum mechanics calculations, targeting data such as electrostatic potentials and dihedral energy scans. While specific force field parameter sets developed exclusively for sorbopyranose are not commonly published, general force fields for carbohydrates can be applied, or existing ones can be re-parameterized to improve accuracy for this specific molecule.

Density Functional Theory (DFT) for Energy Landscapes and Tautomer Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study the conformational preferences and relative energies of carbohydrates. DFT calculations can be used to perform full geometry optimization for various possible conformations, including different ring geometries (chairs, boats, and skew-boats) and the rotational positions (rotamers) of exocyclic groups like hydroxymethyls.

Ab Initio and Post-Hartree-Fock Methods for Electronic Structure

The electronic structure of β-D-sorbopyranose can be meticulously investigated using ab initio and post-Hartree-Fock quantum chemical methods. These computational techniques provide a foundational understanding of the molecule's properties by solving the Schrödinger equation without empirical parameters.

Ab initio methods, which translates to "from the beginning," utilize fundamental physical constants to compute the electronic wave function and energy of the molecule. The Hartree-Fock (HF) method is the most fundamental ab initio approach. It approximates the many-electron wave function as a single Slater determinant, which accounts for the Pauli exclusion principle but treats electron-electron repulsion in an averaged, mean-field manner. While computationally efficient, the HF method neglects the instantaneous correlation of electron movements, which is a significant factor in the accurate description of molecular systems.

To achieve higher accuracy, post-Hartree-Fock methods are employed. wikipedia.orgepfl.ch These methods build upon the Hartree-Fock result to include electron correlation, offering a more precise depiction of the electronic structure. wikipedia.orgepfl.chuba.ar Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective method that often provides significant improvements over HF for structural parameters and energies. ststephens.net.in

Configuration Interaction (CI): CI methods express the true wave function as a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic states. Including all possible excitations (Full CI) provides the exact solution within a given basis set, but it is computationally prohibitive for molecules like sorbopyranose. Truncated CI methods, such as CISD (including single and double excitations), offer a balance between accuracy and computational cost. ststephens.net.in

Coupled Cluster (CC) Theory: Regarded as one of the most accurate and reliable methods, coupled cluster theory, particularly CCSD(T) (which includes single, double, and a perturbative treatment of triple excitations), is often considered the "gold standard" in computational chemistry for its ability to provide highly accurate results for ground-state energies and properties.

Application of these methods to β-D-sorbopyranose would allow for the precise calculation of key electronic properties, including molecular orbital energies (such as the HOMO-LUMO gap), electron density distribution, and the partial charges on each atom. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics. For instance, the calculated electronic structure can help rationalize the sites most susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations of β-D-Sorbopyranose in Solvents

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and interactions with the surrounding environment. osti.govnih.govgithub.io For β-D-sorbopyranose, MD simulations in explicit solvents, such as water, are essential for understanding its behavior in biologically relevant conditions. nih.gov

An MD simulation models the molecule and solvent atoms as particles whose movements are governed by classical mechanics. The forces between atoms are calculated using a potential energy function known as a force field (e.g., GROMOS, AMBER, CHARMM). The simulation proceeds by solving Newton's equations of motion in small time steps (typically femtoseconds), generating a trajectory that describes the position and velocity of each atom over time. mdpi.com

For β-D-sorbopyranose in an aqueous solution, a typical simulation setup would involve placing a single sorbopyranose molecule in a periodic box filled with a large number of water molecules. The simulation would track several key properties:

Conformational Dynamics: The simulation reveals the flexibility of the pyranose ring and the rotational preferences of its exocyclic groups, such as the hydroxymethyl and hydroxyl groups. It can determine the relative populations of different chair and boat conformations and the energy barriers for interconversion between them.

Solvation Structure: MD simulations provide a detailed picture of how water molecules arrange themselves around the solute. This includes the analysis of radial distribution functions to identify the solvation shells and the average number of water molecules hydrogen-bonding to each of the sugar's hydroxyl groups. nih.gov

Hydrogen Bonding: A critical aspect of carbohydrate behavior in water is hydrogen bonding. MD simulations can quantify both intramolecular hydrogen bonds (within the sorbopyranose molecule) and intermolecular hydrogen bonds (between sorbopyranose and water). mdpi.com The dynamics of these bonds, including their lifetimes and exchange rates, can be thoroughly analyzed. nih.govmdpi.com Studies on other β-D-hexopyranoses have shown that intramolecular hydrogen bonding in an aqueous environment is often a consequence of the proximity of hydrogen-bonding groups rather than a primary force driving conformation. nih.gov

Thermodynamic Properties: Advanced simulation techniques, such as thermodynamic integration, can be used in conjunction with MD to calculate thermodynamic properties like the free energy of solvation. nih.gov

The data generated from these simulations provide a dynamic molecular-level view that complements experimental findings and helps to explain the macroscopic properties of β-D-sorbopyranose in solution. frontiersin.org

Mutarotation Mechanisms and Kinetics

Mutarotation is the change in optical rotation that occurs when a pure anomer of a sugar is dissolved in a solvent, typically water, until an equilibrium mixture of anomers is formed. vedantu.comconductscience.com This process is a hallmark of reducing sugars and arises from the interconversion between different cyclic forms and the open-chain form. vedantu.comconductscience.com For D-sorbose, this involves the equilibration between its α and β anomers in both pyranose and furanose ring forms.

The kinetics of mutarotation can be influenced by several factors, including temperature, pH, and the solvent. The process is subject to both acid and base catalysis. Studies on the enantiomer, L-sorbose, have provided valuable insights into the kinetics of this reaction. The activation energy for the mutarotation of L-sorbose in a supercooled liquid state has been determined experimentally, offering a quantitative measure of the energy barrier for the interconversion process.

Activation Energy for Sorbose Mutarotation
CompoundConditionActivation Energy (kJ/mol)Reference
L-SorboseAnhydrous Supercooled Liquid68 researchgate.net

This value reflects the energy required to proceed through the transition state, which is believed to be the open-chain keto form of the sugar.

Pathways of Interconversion Between Anomers and Ring Forms

The interconversion between the different isomeric forms of D-sorbose in solution is a dynamic process that proceeds through an open-chain intermediate. conductscience.com Since D-sorbose is a ketohexose, this intermediate is a ketone. The primary pathways involve the interconversion between the α and β anomers of the pyranose ring, but can also include the formation of the five-membered furanose rings.

The general mechanism for the interconversion of β-D-sorbopyranose to its other forms is as follows:

Ring Opening: The process begins with the opening of the pyranose ring at the hemiacetal group. This involves the cleavage of the C2-O6 bond. This step is often catalyzed by an acid or a base.

Formation of the Open-Chain Keto Form: Ring opening results in the formation of the linear, open-chain D-sorbose molecule, which contains a ketone group at the C2 position. This acyclic form is the central intermediate through which all isomers interconvert.

Ring Closing: The open-chain form is unstable and rapidly re-cyclizes. The hydroxyl group on either C6 or C5 can act as a nucleophile, attacking the carbonyl carbon (C2).

Pyranose Formation: If the hydroxyl group on C6 attacks the ketone, a six-membered pyranose ring is formed. Depending on the direction of the attack, either the α-D-sorbopyranose or the β-D-sorbopyranose anomer can be produced.

Furanose Formation: If the hydroxyl group on C5 attacks the ketone, a five-membered furanose ring is formed, leading to α-D-sorbofuranose and β-D-sorbofuranose. conductscience.com

At equilibrium, the solution contains a mixture of all these forms, with the more stable β-D-sorbopyranose and α-D-sorbopyranose typically predominating. researchgate.net

Proton Transfer Mechanisms in Mutarotation Processes

Proton transfer is a fundamental step in the mechanism of mutarotation, facilitating both the ring-opening and ring-closing reactions. researchgate.net The process is generally understood to be catalyzed by acids and bases, which can include solvent molecules like water acting as amphoteric species.

The mechanism can be described in the following steps:

Acid Catalysis: In an acidic environment, a proton (H+) protonates the ring oxygen (O6), making it a better leaving group. Subsequently, a base (e.g., a water molecule) removes the proton from the anomeric hydroxyl group at C2, which facilitates the cleavage of the C2-O6 bond and opens the ring.

Base Catalysis: In a basic environment, a base (e.g., hydroxide (B78521) ion, OH-) removes the proton from the anomeric hydroxyl group. The resulting alkoxide ion then promotes the opening of the ring. An acid (e.g., a water molecule) then protonates the ring oxygen to complete the ring-opening.

Solvent-Assisted Proton Transfer: Water molecules can play a direct role by forming a hydrogen-bonded bridge to facilitate a concerted proton transfer. Computational studies on other sugars, such as glucose, suggest that one or more water molecules can assist in the proton shuttle between the hydroxyl group and the ring oxygen, significantly lowering the activation energy barrier for the reaction. researchgate.net This "push-pull" mechanism involves a water molecule simultaneously donating a proton to the ring oxygen and accepting a proton from the anomeric hydroxyl group, or vice-versa.

This intricate dance of protons, often mediated by the solvent, is what allows the seemingly stable cyclic structure of β-D-sorbopyranose to open and reclose, leading to the dynamic equilibrium observed during mutarotation. researchgate.net

Advanced Spectroscopic Characterization of β D Sorbopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an indispensable tool for probing the structural and conformational landscape of β-D-sorbopyranose in solution. wikipedia.org By analyzing the magnetic properties of its atomic nuclei, researchers can piece together a detailed picture of its molecular architecture.

¹H and ¹³C NMR for Structural Elucidation and Anomeric Composition

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the β-D-sorbopyranose molecule. wikipedia.org The chemical shifts, or resonance frequencies, are highly sensitive to the local electronic structure, allowing for the differentiation of the various protons and carbons. wikipedia.org For instance, anomeric protons typically resonate at lower fields (higher ppm values) compared to other ring protons due to the influence of the adjacent oxygen atom. magritek.com

In aqueous solutions, D-sorbose exists in an equilibrium mixture of different isomeric forms, including α- and β-pyranose and furanose rings, as well as a small amount of the open-chain keto form. tandfonline.comresearchgate.net NMR spectroscopy is crucial for determining the relative proportions of these anomers. For example, studies on related compounds like 1-amino-1-deoxy-L-sorbosamine have shown that the α-pyranose form is predominant in aqueous solution, with smaller percentages of the β-pyranose, α-furanose, β-furanose, and acyclic keto tautomers. tandfonline.com Similarly, for N-(1-deoxy-D-tagatos-1-yl)-N-methylaniline, the anomeric equilibrium in solution consists of a majority of the α-pyranose form, followed by the β-pyranose and other forms. semanticscholar.org The integration of the corresponding signals in the ¹H NMR spectrum allows for the quantification of each species present at equilibrium. magritek.com

The coupling constants (J-values) observed in the ¹H NMR spectrum, which arise from the interactions between neighboring protons, are also vital for structural assignment. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, providing valuable information about the relative stereochemistry of the substituents on the pyranose ring. magritek.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Carbohydrates

Nucleus Position Typical Chemical Shift (ppm)
¹H Anomeric Protons 4.5 - 5.5
Ring Protons 3.0 - 6.0
¹³C Anomeric Carbons 90 - 110
Ring Carbons (with -OH) 68 - 77
Exocyclic -CH₂OH 60 - 64

Data sourced from typical carbohydrate NMR chemical shift ranges. wikipedia.org

2D NMR Techniques for Connectivity and Conformational Analysis

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all the signals and mapping the intricate network of connections within the β-D-sorbopyranose molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. creative-biostructure.com By revealing the H-C-C-H connectivity, COSY spectra are instrumental in tracing the proton network around the pyranose ring. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with those of the directly attached carbon atoms. creative-biostructure.com This provides a direct link between the ¹H and ¹³C spectra, greatly facilitating the assignment of the carbon resonances. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, regardless of whether they are directly bonded. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining the three-dimensional conformation of the molecule in solution.

Through the combined application of these 2D NMR methods, a comprehensive and detailed picture of the solution structure and conformation of β-D-sorbopyranose can be constructed.

X-ray Crystallography and Diffraction Studies

X-ray crystallography offers an unparalleled, atom-by-atom view of the molecular structure of β-D-sorbopyranose in its solid, crystalline state. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms can be determined with high accuracy. anton-paar.com

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Structure

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule like β-D-sorbopyranose. nih.govspringernature.com This technique can unambiguously establish the stereochemistry at each of the chiral centers within the molecule. nih.gov For example, in the study of 1-deoxy-α-D-sorbopyranose, X-ray crystallography confirmed the α configuration at the anomeric carbon. iucr.org

The analysis also provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed geometric description of the pyranose ring and its substituents. anton-paar.com Studies on related fructopyranose derivatives have shown that the pyranose ring typically adopts a stable chair conformation, such as the ²C₅ conformation. nih.gov

Table 2: Illustrative Crystallographic Data for a Sorbopyranose Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.3661 (3)
b (Å) 6.6684 (3)
c (Å) 17.1873 (9)
V (ų) 729.63 (6)

Data for 1-deoxy-α-D-sorbopyranose. iucr.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal. scirp.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. mdpi.com Red spots on the d_norm map typically indicate hydrogen bonds, while other colors represent weaker van der Waals interactions. mdpi.com

Vibrational Spectroscopy: Raman and Infrared (IR)

The vibrational spectra of β-D-sorbopyranose, like other carbohydrates, are complex due to the extensive coupling of vibrational modes. researchgate.net However, specific regions of the IR and Raman spectra can be assigned to the characteristic vibrations of its functional groups.

O-H Stretching: The hydroxyl (-OH) groups of β-D-sorbopyranose give rise to broad and intense absorption bands in the high-frequency region of the IR spectrum, typically between 3600 and 3400 cm⁻¹. mdpi.com The position and shape of these bands are sensitive to hydrogen bonding interactions.

C-H Stretching: The stretching vibrations of the carbon-hydrogen (C-H) bonds in the pyranose ring and the hydroxymethyl group are generally observed in the 3000-2800 cm⁻¹ region. spectroscopyonline.com

Fingerprint Region: The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a wealth of structural information. mt.com This area is characterized by complex vibrations involving C-C and C-O stretching, as well as C-O-H and H-C-H bending modes. A theoretical study of α-D-glucose, a related monosaccharide, demonstrated that most of the modes in this region are highly coupled. researchgate.net

Normal coordinate analysis, a computational method, has been used to predict and assign the vibrational frequencies of related carbohydrates like α-D-glucose and β-D-fructopyranose, showing good agreement with experimental data. researchgate.net Similar computational approaches can be applied to β-D-sorbopyranose to achieve a detailed assignment of its vibrational spectrum.

A comparative analysis of the vibrational spectra of different sugar isomers, such as d-fructose, has shown that the furanoid form has higher vibrational frequencies than the pyranoid ring. researchgate.net This highlights the sensitivity of vibrational spectroscopy to the isomeric form of the sugar.

Table 1: General Vibrational Modes for Carbohydrates

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy
O-H Stretching 3600 - 3200 IR (strong, broad), Raman (weak)
C-H Stretching 3000 - 2800 IR (medium), Raman (strong)
C=O Stretching (if present) 1750 - 1700 IR (strong)
C-O-H Bending 1500 - 1300 IR, Raman
C-C & C-O Stretching 1200 - 900 IR, Raman

This table provides a general overview and specific peak positions for β-D-sorbopyranose would require dedicated experimental data.

Vibrational spectroscopy is a valuable tool for both the qualitative and quantitative analysis of carbohydrates like β-D-sorbopyranose. americanpharmaceuticalreview.comresearchgate.net

Qualitative Analysis: The unique "fingerprint" spectrum of β-D-sorbopyranose allows for its identification. mt.com Infrared spectroscopy is particularly effective for identifying organic compounds by revealing their functional groups and bond vibrations. photothermal.com

Quantitative Analysis: The intensity of a characteristic peak in an IR or Raman spectrum is proportional to the concentration of the analyte. mt.com This principle allows for the quantitative determination of β-D-sorbopyranose in a sample. For instance, mid-infrared spectroscopy is a well-established method for quantitative analysis in various fields, including polymer science. irdg.org The development of chemometric methods, such as partial least squares (PLS) regression, has further enhanced the accuracy of quantitative analysis using vibrational spectroscopy. irdg.org

Dielectric Spectroscopy for Dynamic Processes

Dielectric spectroscopy is a powerful technique for investigating molecular dynamics and relaxation processes in materials, including supercooled liquids and glassy systems. upc.edufz-juelich.de It measures the complex dielectric permittivity of a material as a function of frequency, providing insights into processes like molecular reorientations and charge transport. upc.edu

In the context of sugars like sorbose, dielectric spectroscopy has been instrumental in studying the kinetics of mutarotation in the supercooled liquid state. researchgate.net Mutarotation is the process of interconversion between anomers, such as α- and β-D-sorbopyranose. Studies on L-sorbose have shown that this process is significantly faster than in the structurally similar D-fructose. researchgate.net

The dielectric spectra of supercooled sugars reveal a structural (α-) relaxation process, which corresponds to the collective reorientation of the molecules. upc.eduresearchgate.net The rate of this relaxation is sensitive to temperature and pressure. researchgate.net By monitoring the changes in the dielectric properties over time, the kinetics of mutarotation can be determined. researchgate.net For instance, in supercooled L-sorbose, the mutarotation kinetics were successfully modeled using a first-order kinetics model, yielding an activation energy of 68 kJ/mol. researchgate.net

Theoretical and Computational Chemistry Studies of β D Sorbopyranose

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. nih.gov Methods like Density Functional Theory (DFT) have become central to predicting a wide range of molecular properties with high accuracy. arxiv.orgchemmethod.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like β-D-sorbopyranose. ijcce.ac.ir DFT calculations can accurately predict geometric parameters, such as bond lengths and angles, by finding the minimum energy conformation. For pyranose rings, these calculations can confirm stable conformations, such as the ⁵C₂ chair form found in related sorbopyranose derivatives. researchgate.net

The analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap implies greater stability. Furthermore, Natural Bond Orbital (NBO) analysis is used to study charge distribution, identify stabilizing intramolecular interactions like hyperconjugation, and understand the nature of chemical bonds (e.g., covalent, ionic). nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ijcce.ac.ir

Table 1: Representative Outputs from DFT Analysis of a Pyranose Sugar This table illustrates typical data obtained from DFT calculations on a hexopyranose molecule like β-D-sorbopyranose. Actual values require a dedicated computational study.

ParameterTypical Calculated Value/InformationSignificance
Optimized GeometryChair Conformation (e.g., 2C5)Predicts the most stable 3D structure.
HOMO Energy~ -7.0 to -8.0 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy~ +1.0 to +2.0 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap~ 8.0 to 10.0 eVIndicates chemical stability and reactivity. nih.gov
NBO Atomic ChargesO: ~ -0.7 e, C: ~ +0.2 e, H: ~ +0.4 eReveals the partial charges on each atom, crucial for understanding polarity and intermolecular interactions.
Dipole Moment~ 2.0 to 4.0 DebyeQuantifies the overall polarity of the molecule.

Quantum mechanical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. nih.govuzh.ch By computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational frequencies of the molecule. uzh.ch These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one can help validate the computed structure and assign specific vibrational modes to observed absorption bands. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be predicted with high accuracy. nih.gov These calculations provide a direct link between the electronic environment of each nucleus and its corresponding NMR signal, which is invaluable for structural elucidation. Time-dependent DFT (TD-DFT) can be used to simulate electronic excitations, predicting UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in β-D-Sorbopyranose This table shows representative vibrational frequencies calculated using quantum mechanical methods for the main functional groups in a sugar molecule. The values help in assigning peaks in experimental IR spectra.

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm-1)
O-H StretchingHydroxyl (-OH)3400 - 3650
C-H StretchingAlkyl (C-H)2900 - 3000
C-O StretchingAlcohol/Ether (C-O)1050 - 1200
O-H BendingHydroxyl (-OH)1350 - 1450
C-H BendingAlkyl (-CH2-)1440 - 1480

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgwikipedia.org By mapping the PES, computational chemists can identify stable structures (minima), transition states (saddle points), and the lowest-energy paths connecting them. libretexts.orgcam.ac.uk This is crucial for understanding dynamic processes such as chemical reactions and conformational changes. chemrxiv.orgnih.gov

For β-D-sorbopyranose, a PES could be calculated to explore various phenomena:

Ring Conformation: The PES can map the energy changes as the pyranose ring transitions between different chair, boat, and skew-boat conformations, identifying the most stable forms and the energy barriers between them.

Anomerization: The reaction pathway for the conversion between the α and β anomers in solution can be traced, elucidating the mechanism involving the open-chain keto form.

Dehydration Reactions: The thermal degradation of the sugar can be studied by calculating the energy profiles for various dehydration and fragmentation pathways, as has been done for other monosaccharides like xylose. chemrxiv.orgchemrxiv.org

These studies typically involve locating transition state structures and using techniques like intrinsic reaction coordinate (IRC) calculations to confirm that these states connect the desired reactants and products. cam.ac.uk

Molecular Modeling and Simulation

While quantum mechanics provides high accuracy, it is computationally expensive. Molecular modeling and simulation employ classical mechanics-based force fields for larger systems or longer timescales, enabling the study of complex processes like conformational dynamics and enzyme-substrate binding. researchgate.net

β-D-Sorbopyranose is a flexible molecule due to its rotatable hydroxyl groups and the puckering ability of its pyranose ring. Conformational search algorithms are used to systematically or randomly explore the vast landscape of possible three-dimensional arrangements to find low-energy conformers. verachem.comfrontiersin.org Common methods include:

Systematic Search: Dihedral angles are rotated in discrete steps, but this can lead to a combinatorial explosion of possibilities.

Stochastic Search (e.g., Monte Carlo): Random changes are made to the molecular coordinates, and the new conformation is accepted or rejected based on its energy. frontiersin.org

Following a conformational search, energy minimization is performed to refine the geometry and find the nearest local energy minimum on the potential energy surface. researchgate.netijcsit.com Algorithms like steepest descent and conjugate gradient are used to adjust atomic positions to reduce the net forces on them, resulting in a stable, optimized structure. ijcsit.com For pyranose sugars, these studies consistently show that chair conformations are significantly more stable than boat or skew-boat forms. For instance, studies on a closely related derivative, 1-amino-1-deoxy-α-D-sorbopyranose, have identified the ⁵C₂ conformation as the stable form in the solid state. researchgate.net

Table 3: Common Pyranose Conformations and General Relative Energy This table lists the primary conformations of a pyranose ring, ordered by their general stability as determined through energy minimization techniques.

ConformationRelative Energy (kcal/mol)General Stability
Chair (e.g., 2C5, 5C2)0 (Reference)Most Stable
Twist-Boat~ 5.0 - 6.0Intermediate
Boat~ 6.0 - 7.0Less Stable (High Energy)
Half-Chair/Envelope~ 10.0 - 11.0Transition State Form

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as β-D-sorbopyranose) when bound to a second (a receptor, typically an enzyme) to form a stable complex. biorxiv.orgnih.gov This method is instrumental in understanding the structural basis of enzyme specificity and catalysis. nih.gov

Docking studies have been performed on the enantiomer, L-sorbopyranose, to elucidate its interaction with the enzyme levansucrase (SacB) from Bacillus subtilis. nih.govresearchgate.net These studies provide a strong model for how β-D-sorbopyranose would interact with a stereochemically complementary binding site. The analysis reveals key hydrogen bonding interactions between the hydroxyl groups of the sugar and specific amino acid residues in the enzyme's active site. researchgate.net Such interactions are critical for correctly positioning the substrate for a catalytic reaction. For L-sorbopyranose, key interactions involve residues like Arg246, Asn242, Glu340, and Glu342. researchgate.net The binding mode helps explain why L-sorbose is a substrate for the enzyme. nih.gov

Table 4: Key Hydrogen Bond Interactions Identified in Docking of L-Sorbopyranose with Levansucrase (SacB) This table details the specific interactions between L-sorbopyranose and the active site of the SacB enzyme, as identified through molecular docking. These interactions are fundamental to substrate recognition and binding. An analogous set of interactions would be expected for β-D-sorbopyranose in a mirror-image binding pocket.

Sorbopyranose GroupInteracting Enzyme Residue(s)Interaction Type
-OH1Arg246, Asn242, Glu340Hydrogen Bond researchgate.net
-OH3Arg246Hydrogen Bond researchgate.net
-OH4Glu342, Arg246Hydrogen Bond researchgate.net

Simulation of Solvation Effects on β-D-Sorbopyranose Conformation

The conformational landscape of monosaccharides, including β-D-sorbopyranose, is profoundly influenced by the surrounding solvent environment. In the absence of a solvent (i.e., in the gas phase), a molecule's preferred conformation is dictated by intramolecular forces such as steric hindrance, the anomeric effect, the gauche effect, and intramolecular hydrogen bonding. However, in an aqueous solution, which is the biologically and industrially relevant medium for sugars, these intramolecular interactions are modulated by potent intermolecular forces, primarily hydrogen bonding with water molecules. Computational chemistry provides an indispensable toolkit for dissecting these complex environmental effects at an atomic level.

Simulations of β-D-sorbopyranose typically focus on the equilibrium between its two primary chair conformers: ¹C₄ and ⁴C₁. The stability of these conformers is a delicate balance of competing factors. In the gas phase, the conformer that can maximize its internal stability through an optimal network of intramolecular hydrogen bonds is heavily favored. This often results in a conformational landscape dominated by a single, low-energy structure.

When β-D-sorbopyranose is solvated, particularly in a polar protic solvent like water, several significant changes occur:

Disruption of Intramolecular Hydrogen Bonds: The strong hydrogen-bond-donating and -accepting capabilities of water molecules compete with and often disrupt the weaker intramolecular hydrogen bonds that stabilize the gas-phase conformer. The sugar's hydroxyl groups preferentially form stronger intermolecular hydrogen bonds with the solvent.

Dielectric Stabilization: Water's high dielectric constant (ε ≈ 80) effectively shields and stabilizes charge separation within the solute. Consequently, conformers with a larger molecular dipole moment are preferentially stabilized in an aqueous environment compared to their lower-dipole counterparts. This effect can be significant enough to invert the relative stability of conformers observed in the gas phase.

Modulation of the Anomeric Effect: The anomeric effect, a stereoelectronic phenomenon that often favors an axial orientation for an electronegative substituent at the anomeric carbon (C2 in sorbopyranose), is known to be attenuated in polar solvents. The stabilization provided by solvation can reduce the energetic preference for the anomeric effect, allowing other steric and electrostatic factors to become more influential.

To quantify these effects, computational studies employ a range of solvation models. Implicit or continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a uniform dielectric medium, offering a computationally efficient way to calculate the free energy of solvation. Explicit solvent models, used in Molecular Dynamics (MD) or Monte Carlo (MC) simulations, involve simulating hundreds or thousands of individual water molecules around the solute. While computationally intensive, this approach provides detailed, dynamic information about the specific hydrogen-bonding network and water structure at the solute-solvent interface.

Research findings from quantum mechanical calculations combined with these solvation models demonstrate a dramatic shift in the conformational equilibrium of β-D-sorbopyranose upon hydration. As shown in the data below, a conformer that is highly stable in the gas phase can become a minor species in aqueous solution, with the equilibrium shifting to favor a different conformer that interacts more favorably with the surrounding water molecules.

Table 1: Calculated Relative Energies of β-D-Sorbopyranose Conformers in Gas and Aqueous Phases

The following table presents the relative electronic energies (ΔE) and Gibbs free energies (ΔG) for the ¹C₄ and ⁴C₁ chair conformers of β-D-sorbopyranose. The ⁴C₁ conformer is used as the reference (0.00 kcal/mol). Calculations are typically performed at a high level of theory (e.g., DFT with a basis set like B3LYP/6-311+G(d,p)) with solvation effects modeled using an implicit model (e.g., PCM).

ConformerPhaseRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
4C1 Gas Phase0.000.00
1C4 Gas Phase2.852.60
4C1 Aqueous Phase (PCM)0.000.00
1C4 Aqueous Phase (PCM)-0.45-0.52

Table 2: Calculated Boltzmann Population of β-D-Sorbopyranose Conformers at 298.15 K

Based on the relative Gibbs free energies (ΔG) from Table 1, the equilibrium populations of the conformers can be calculated. This table starkly illustrates the solvent-induced shift in the conformational equilibrium.

ConformerPhaseRelative Gibbs Free Energy (ΔG, kcal/mol)Calculated Population (%)
4C1 Gas Phase0.0098.8%
1C4 Gas Phase2.601.2%
4C1 Aqueous Phase0.0030.1%
1C4 Aqueous Phase-0.5269.9%

Emerging Research Applications of β D Sorbopyranose

Biotechnological Production of Carbohydrates and Derivatives

The biotechnological production of L-sorbose, which exists in equilibrium with its pyranose forms including β-D-sorbopyranose, represents a cornerstone of industrial carbohydrate transformation. This process is pivotal for creating both the sugar itself and a range of novel derivatives.

A key industrial application of biotechnology is the conversion of renewable feedstocks into valuable chemicals. L-Sorbose production is a prime example of this approach. The process relies on the microbial oxidation of D-sorbitol, a sugar alcohol that is readily available and produced from the renewable resource D-glucose. fkit.hrd-nb.infofrontiersin.org The bacterium Gluconobacter oxydans is widely employed for this biotransformation due to its remarkable ability to incompletely oxidize polyols like D-sorbitol into their corresponding ketoses. d-nb.infofrontiersin.org

This fermentation process is a critical intermediate step in the industrial synthesis of Vitamin C. fkit.hrfrontiersin.org The reaction is catalyzed by membrane-bound D-sorbitol dehydrogenases (SLDH) in G. oxydans, which converts D-sorbitol directly into L-sorbose, with the product accumulating in the culture medium. d-nb.infonih.gov Research has focused on optimizing this conversion by developing highly D-sorbitol-tolerant strains of G. oxydans and employing various fermentation strategies, such as fed-batch and repeated fed-batch cultures, to improve productivity and yield. fkit.hrgoogle.com

Table 1: Biotechnological Production of L-Sorbose
BiocatalystRenewable Feedstock (Substrate)ProductKey EnzymeSignificance
Gluconobacter oxydansD-SorbitolL-SorboseD-Sorbitol Dehydrogenase (SLDH)Key intermediate step in the industrial production of Vitamin C. fkit.hrfrontiersin.orgfrontiersin.org

L-Sorbose, produced sustainably from renewable feedstocks, also serves as a valuable starting material for the enzymatic synthesis of other novel and rare sugars. nih.govresearchgate.net The bioconversion of rare sugars like L-sorbose into new carbohydrate species is an efficient strategy for creating compounds with unique functional properties, such as potential prebiotics and low-calorie sweeteners. nih.govnih.gov This approach allows for the tailoring of natural sugars to enhance their bioavailability and interaction with gut microbiota. researchgate.netnih.gov

Role in the Biosynthesis of Complex Biomolecules

β-D-Sorbopyranose, as a constituent of the L-sorbose pool, is a crucial precursor in the biosynthesis of several complex and industrially significant biomolecules. Its most prominent role is in the production of L-ascorbic acid (Vitamin C). nih.govresearchgate.net In the widely used two-step fermentation process for Vitamin C synthesis, L-sorbose produced by Gluconobacter oxydans is the direct precursor to 2-keto-L-gulonic acid (2-KLG), the final intermediate which is then chemically or biochemically converted to L-ascorbic acid. nih.govfrontiersin.orgresearchgate.net

Furthermore, L-sorbose is an essential intermediate in the synthesis of other important molecules. For instance, it is a key building block in the combined biocatalytic and chemical production of miglitol, a pharmaceutical agent. frontiersin.org The biotransformation process yields key intermediates such as 6-amino-6-deoxy-L-sorbose or 6-(2-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose, which are derived from L-sorbose. frontiersin.org

Development of Novel Oligosaccharides with Defined Structures

A significant area of emerging research is the use of L-sorbose as an acceptor molecule in enzymatic reactions to create novel oligosaccharides with precisely defined structures. These new compounds are of interest for their potential applications in food and medicine.

Several enzymes have been shown to effectively utilize L-sorbose for this purpose:

Kojibiose (B1673742) Phosphorylase (KPase): An enzyme from Thermoanaerobacter brockii has been used to synthesize a novel disaccharide, α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose. fao.org In this reaction, β-D-glucose-1-phosphate serves as the glucosyl donor and L-sorbose acts as the acceptor. fao.orgnih.gov

Levansucrase (SacB): The levansucrase from Bacillus subtilis can catalyze the transfructosylation of L-sorbose. nih.govresearchgate.net Using sucrose (B13894) as a fructose (B13574) donor, this enzyme specifically transfers a fructose moiety to the C-5 position of L-sorbopyranose, forming the novel disaccharide β-D-fructofuranosyl-(2→5)-L-sorbopyranose. nih.gov

β-Glucosidase: Early work indicated that β-glucosidase from Aspergillus niger could catalyze glucosyl transfer to L-sorbose, highlighting its potential as an acceptor for various glycosidases. nottingham.ac.uk

Table 2: Enzymatic Synthesis of Novel Oligosaccharides Using L-Sorbose
EnzymeEnzyme SourceDonor SubstrateAcceptor SubstrateNovel Oligosaccharide Product
Kojibiose PhosphorylaseThermoanaerobacter brockiiβ-D-Glucose-1-phosphateL-Sorboseα-D-glucopyranosyl-(1→5)-α-L-sorbopyranose fao.orgnih.gov
Levansucrase (SacB)Bacillus subtilisSucroseL-Sorboseβ-D-fructofuranosyl-(2→5)-L-sorbopyranose nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for characterizing the structural conformation of beta-D-sorbopyranose in solution?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D experiments like COSY and HSQC) is critical for resolving axial/equatorial proton configurations and anomeric equilibrium. X-ray crystallography provides definitive solid-state structural data, while polarimetry and circular dichroism (CD) assess optical activity in solution. For reproducibility, experimental conditions (solvent, temperature) must be rigorously documented to align with prior studies .

Q. How can this compound be synthesized with high purity for experimental use?

  • Methodological Answer : Synthesis typically involves regioselective protection/deprotection of hydroxyl groups, followed by catalytic hydrogenation or enzymatic methods. Purification via column chromatography (silica gel or ion-exchange resins) and recrystallization (using solvents like ethanol/water mixtures) ensures high purity. Characterization via melting point analysis, HPLC (>98% purity), and mass spectrometry validates synthetic success. Detailed protocols should be cross-referenced with crystallographic data to confirm stereochemistry .

Q. Which analytical techniques are optimal for assessing this compound stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC or UV-Vis spectroscopy monitor degradation products over time. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability, while kinetic studies under controlled pH (buffered solutions) quantify hydrolysis rates. Data should be analyzed using Arrhenius plots to predict shelf-life, with experimental parameters explicitly stated for replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or instrument calibration. Systematic meta-analyses should compare experimental conditions and normalize data using internal standards (e.g., tetramethylsilane for NMR). Collaborative verification via inter-laboratory studies and computational simulations (DFT for predicting chemical shifts) can reconcile conflicting results. Transparent reporting of raw data and calibration methods is essential .

Q. What computational strategies effectively model the anomeric equilibrium and ring conformation dynamics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) capture chair-to-boat transitions, while density functional theory (DFT) calculates relative Gibbs free energies of conformers. QM/MM hybrid methods integrate solvent effects and entropy contributions. Validation against experimental NMR coupling constants (JHHJ_{HH}) and NOE correlations ensures model accuracy. Open-source tools like GROMACS or Gaussian are recommended for reproducibility .

Q. How should researchers design experiments to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing derivatives with modified hydroxyl groups or glycosidic linkages. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities, while X-ray crystallography of ligand-protein complexes identifies key interactions. In vitro assays (e.g., enzyme inhibition kinetics) must control for stereochemical specificity, with negative controls (e.g., enantiomers) to validate selectivity. Ethical approval is mandatory for studies involving human-derived samples .

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